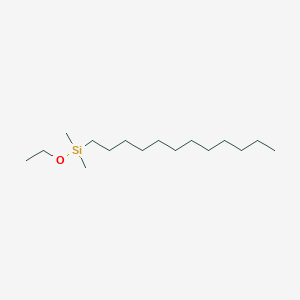

Dimethyldodecylsilyloxyethane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

543717-10-8 |

|---|---|

Molecular Formula |

C16H36OSi |

Molecular Weight |

272.54 g/mol |

IUPAC Name |

dodecyl-ethoxy-dimethylsilane |

InChI |

InChI=1S/C16H36OSi/c1-5-7-8-9-10-11-12-13-14-15-16-18(3,4)17-6-2/h5-16H2,1-4H3 |

InChI Key |

AWVANIDDKFHWRE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[Si](C)(C)OCC |

Origin of Product |

United States |

Theoretical and Computational Investigations of Dimethyldodecylsilyloxyethane

Quantum Chemical Modeling of Molecular Structure and Conformational Landscape

Quantum chemical modeling is a fundamental approach to understanding the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations (conformers).

The first step in a computational study is typically to find the most stable three-dimensional structure of the molecule, which corresponds to a minimum on the potential energy surface. wikipedia.orgyoutube.com This process, known as geometry optimization or energy minimization, involves systematically adjusting the atomic coordinates to find an arrangement where the net forces on each atom are close to zero. researchgate.net

For Dimethyldodecylsilyloxyethane, with its long and flexible dodecyl and ethoxy chains, multiple local energy minima corresponding to different conformers are expected. Various algorithms, such as steepest descent and conjugate gradient methods, can be employed to locate these minima. researchgate.net Density Functional Theory (DFT) is a common quantum mechanical method used for such optimizations, providing a good balance between accuracy and computational cost. nih.gov The result of a geometry optimization is a set of coordinates for the lowest energy conformer, providing a foundational structure for further analysis.

Once the optimized geometry is obtained, a detailed analysis of its internal coordinates can be performed. This includes bond lengths (the distances between bonded atoms), bond angles (the angles between three connected atoms), and torsional or dihedral angles (the rotational angles around a bond). These parameters define the molecule's shape and are crucial for understanding its steric and electronic properties.

Slight variations in these parameters can be observed between different computational methods and basis sets. researchgate.net For a molecule in the gas phase, which is what is typically modeled, these values may differ slightly from those determined experimentally in the solid state via X-ray crystallography due to intermolecular interactions. researchgate.net

Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

|---|---|---|---|---|

| Bond Length | Si | O | - | 1.65 Å |

| Bond Length | Si | C (methyl) | - | 1.88 Å |

| Bond Length | C (dodecyl) | C (dodecyl) | - | 1.54 Å |

| Bond Angle | O | Si | C (methyl) | 109.5° |

| Bond Angle | C (methyl) | Si | C (methyl) | 109.5° |

Electronic Structure Analysis and Bonding Characteristics

Understanding the distribution and energy of electrons within a molecule is key to predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry that explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.mewikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 1.2 |

The distribution of electrons in a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified and visualized using various computational techniques. An electrostatic potential (ESP) map is a particularly insightful tool that illustrates the electrostatic potential on the electron density surface of a molecule. researchgate.net

On an ESP map, regions of negative potential, typically colored red, indicate areas that are rich in electrons and are attractive to electrophiles. Regions of positive potential, colored blue, are electron-poor and are susceptible to nucleophilic attack. researchgate.net For this compound, the oxygen atom of the silyloxy group would be expected to be a region of high negative electrostatic potential, making it a likely site for interaction with electrophiles or for hydrogen bonding. The long hydrocarbon chain would be largely non-polar.

Computational Prediction of Spectroscopic Signatures

Computational chemistry can also predict the spectroscopic properties of a molecule, which can be invaluable for identifying and characterizing it experimentally. Methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts for atoms like ¹H, ¹³C, and ²⁹Si can be computed, aiding in the interpretation of experimental NMR spectra. lp.edu.uamdpi.com

These predicted spectra are based on the optimized molecular geometry and its electronic structure. While there may be systematic differences between computed and experimental values, the trends and relative positions of signals are often well-reproduced, providing a powerful tool for structural elucidation.

Table of Compounds Mentioned

| Compound Name |

|---|

Simulated NMR Spectra for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. Computational simulations of NMR spectra can provide valuable insights into the chemical environment of each atom within this compound.

The ¹H NMR spectrum is predicted to show distinct signals for the protons in the ethoxy group, the methyl groups attached to the silicon atom, and the long dodecyl chain. The protons of the ethoxy group's methyl (CH₃) would appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) protons, which in turn would appear as a quartet. The six protons of the two methyl groups directly bonded to the silicon atom are expected to produce a sharp singlet, as there are no adjacent protons to cause splitting. The numerous methylene groups of the dodecyl chain would produce a complex multiplet, with the terminal methyl group appearing as a distinct triplet.

In the ¹³C NMR spectrum, each carbon atom in a unique chemical environment will produce a separate signal. The carbon atoms of the ethoxy group and the methyl groups attached to silicon would have characteristic chemical shifts. The twelve carbon atoms of the dodecyl chain would show several closely spaced signals, with the terminal carbon and the carbons closer to the silicon atom being more distinct.

Similarly, ²⁹Si NMR spectroscopy provides specific information about the silicon environment. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, with a chemical shift characteristic of a silicon atom bonded to two methyl groups, one oxygen atom, and one alkyl chain. researchgate.nethuji.ac.ilaiinmr.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Si-CH₃ | 0.1 | Singlet |

| O-CH₂-CH₃ | 3.6 | Quartet |

| O-CH₂-CH₃ | 1.2 | Triplet |

| Si-CH₂-(CH₂)₁₀-CH₃ | 0.5 | Multiplet |

| Si-(CH₂)₁₁-CH₃ | 1.2-1.4 | Multiplet |

| Si-(CH₂)₁₁-CH₃ | 0.9 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Si-CH₃ | -2.0 |

| O-CH₂-CH₃ | 58.5 |

| O-CH₂-CH₃ | 18.3 |

| Si-CH₂- | 15.0 |

| -(CH₂)₁₀- | 22.8-34.2 |

| -CH₃ (dodecyl) | 14.1 |

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the C-H stretching vibrations of the methyl and methylene groups in the alkyl chains. A prominent feature would be the Si-O-C stretching vibration, which is characteristic of silyl (B83357) ethers. libretexts.org The Si-C bond stretching and the rocking vibrations of the methyl groups attached to the silicon atom would also be observable.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. photothermal.com The Si-O-Si symmetric stretch, if any impurities or side products are present, would be more readily observed in the Raman spectrum. The C-C backbone of the long dodecyl chain would also give rise to characteristic Raman signals. Computational simulations using methods like Density Functional Theory (DFT) can calculate the harmonic vibrational frequencies, which, after appropriate scaling, can be compared with experimental data to confirm the molecular structure. nih.gov

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopic Technique |

| C-H Stretch (alkyl) | 2850-2960 | IR, Raman |

| Si-O-C Stretch | 1080-1120 | IR |

| Si-C Stretch | 750-850 | IR, Raman |

| CH₃ Rock (Si-CH₃) | ~1260 | IR |

| C-C Stretch (backbone) | 800-1200 | Raman |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.govyoutube.comsemanticscholar.org For this compound, MD simulations can reveal its conformational flexibility and the influence of different solvents on its structure and properties.

Conformational Flexibility and Dynamic Properties

Simulations can also provide insights into the dynamic properties, such as the diffusion coefficient of the molecule in a given solvent, which is related to its size and shape. The flexibility of the dodecyl chain will play a significant role in how the molecule moves and interacts with its surroundings.

Solvent Effects on Molecular Structure

The behavior of this compound is expected to be highly dependent on the solvent environment. In non-polar solvents, the long dodecyl chain is likely to adopt a more extended conformation to maximize van der Waals interactions with the solvent molecules. In contrast, in polar solvents, the dodecyl chain may fold or aggregate to minimize its exposure to the polar environment, a phenomenon known as the hydrophobic effect.

MD simulations can explicitly model the solvent molecules and their interactions with this compound. By analyzing the radial distribution functions between different parts of the solute and the solvent, it is possible to quantify the extent of solvation and identify specific solvent-solute interactions. nih.gov For instance, the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor in protic solvents. These simulations can predict how the conformational equilibrium of the molecule shifts in response to changes in the solvent polarity, providing a molecular-level understanding of its solubility and phase behavior. princeton.edu

Advanced Synthetic Methodologies for Dimethyldodecylsilyloxyethane

Development of Novel Synthetic Pathways

The synthesis of Dimethyldodecylsilyloxyethane, a specific silyl (B83357) ether, can be approached through several modern synthetic routes. These pathways are designed to maximize yield, selectivity, and atom economy, reflecting the broader goals of contemporary chemical synthesis.

Optimized Etherification Routes Utilizing Organosilanes

The formation of silyl ethers through etherification is a cornerstone of organosilicon chemistry. For this compound, the most direct route involves the reaction of a reactive organosilane, such as chlorodimethyldodecylsilane, with ethanol (B145695). This reaction is typically performed in the presence of a tertiary amine base, like triethylamine (B128534) or pyridine, which acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.

Optimization of this pathway involves the careful selection of solvents and reaction conditions. Aprotic solvents of varying polarity, from tetrahydrofuran (B95107) (THF) to dichloromethane (B109758) (DCM), can influence the reaction rate and ease of product isolation. Temperature control is also critical to manage the reaction's exothermicity and prevent side reactions.

Table 1: Hypothetical Optimization of Etherification Conditions for this compound Synthesis

| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | Triethylamine | 0 to 25 | 4 | 92 |

| 2 | Tetrahydrofuran | Triethylamine | 25 | 6 | 88 |

| 3 | Diethyl Ether | Pyridine | 25 | 8 | 85 |

This table is illustrative, based on general principles of silyl ether synthesis.

Hydrosilylation Approaches and Catalyst Screening for Enhanced Selectivity

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, represents a powerful and atom-economical method for forming carbon-silicon bonds. sigmaaldrich.com To synthesize this compound via this method, one could react 1-dodecene (B91753) with dimethylethoxysilane (B79849) (H−Si(CH₃)₂(OCH₂CH₃)). The success of this reaction hinges on the choice of catalyst, which governs both the rate and the regioselectivity of the addition. nih.gov

A variety of transition metal complexes are known to catalyze hydrosilylation. sigmaaldrich.comnih.gov Classical platinum-based catalysts, such as Speier's (H₂PtCl₆) and Karstedt's catalysts, are highly effective but can sometimes promote side reactions. sigmaaldrich.com Modern research has focused on other metals like rhodium, iridium, ruthenium, and cobalt to achieve higher selectivity. sigmaaldrich.comnih.govuni-bayreuth.de For instance, certain ruthenium catalysts can provide access to specific isomers under mild conditions. sigmaaldrich.com Catalyst screening is therefore a critical step in developing a selective synthesis. The goal is to favor the anti-Markovnikov addition to the terminal alkene (1-dodecene), which attaches the silicon atom to the terminal carbon, yielding the desired linear dodecyl group.

Table 2: Catalyst Screening for the Hydrosilylation of 1-Dodecene with Dimethylethoxysilane

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Regioselectivity (anti-Markovnikov:Markovnikov) |

|---|---|---|---|---|

| Karstedt's Catalyst | 0.01 | 60 | 2 | >98:2 |

| [Rh(cod)₂]BF₄ | 0.1 | 25 | 6 | 95:5 |

| [Cp*Ru(MeCN)₃]PF₆ | 0.5 | 25 | 4 | >99:1 sigmaaldrich.com |

This table presents representative data illustrating the outcomes of catalyst screening based on published literature for similar reactions. sigmaaldrich.comnih.gov

Strategies Involving Alkoxysilane Precursor Chemistry

The synthesis and modification of alkoxysilane precursors are fundamental to producing a wide range of organosilicon materials. researchgate.netmdpi.com In the context of this compound, the required precursors, such as dimethylethoxysilane for the hydrosilylation route or chlorodimethyldodecylsilane for the etherification route, must be synthesized efficiently.

Recent advances include the one-pot synthesis of alkoxysilanes from hydrosilanes and alcohols, which can be catalyzed by cobalt complexes. csic.es This approach offers a sustainable pathway that can be controlled by reaction conditions, such as the water content in the alcohol medium. csic.es For example, dodecyl(dimethyl)silane could be directly converted to dodecyl(dimethylethoxy)silane. The versatility of alkoxysilane chemistry, particularly through sol-gel processes involving precursors like tetraethylorthosilicate (TEOS), allows for the creation of complex silica-based materials, highlighting the importance of designing specific organoalkoxysilane molecules for targeted applications. researchgate.netmdpi.comresearchgate.net

Mechanistic Elucidation of Reaction Processes

Understanding the detailed mechanisms of these synthetic pathways is crucial for their optimization and control. This involves studying the transient species formed during the reaction and analyzing the energetic landscape of the transformation.

Reaction Intermediates and Transition State Analysis

The pathways to this compound proceed through distinct intermediates and transition states.

Etherification Route : The reaction of chlorodimethyldodecylsilane with ethanol is generally understood to proceed via a nucleophilic substitution at the silicon center (Sₙ2-Si mechanism). nih.gov The alcohol's oxygen atom attacks the electrophilic silicon, leading to a high-energy, pentacoordinate silicon intermediate or transition state with a trigonal bipyramidal geometry. nih.gov Computational studies using methods like Density Functional Theory (DFT) can be employed to model the structure and energy of this transition state, providing insights into the reaction barrier. researchgate.net

Hydrosilylation Route : The mechanism of hydrosilylation is highly dependent on the catalyst. For platinum-catalyzed reactions, the Chalk-Harrod mechanism is a widely accepted model. It involves (i) oxidative addition of the Si-H bond to the Pt(0) center, (ii) coordination of the alkene (1-dodecene), (iii) migratory insertion of the alkene into the Pt-H or Pt-Si bond, and (iv) reductive elimination of the final product, regenerating the Pt(0) catalyst. Each step involves distinct organometallic intermediates.

Reactive intermediates in organic chemistry are typically short-lived, high-energy molecules like carbocations or free radicals. libretexts.orgmedium.combrilliant.org In these organosilicon reactions, the key intermediates are often hypervalent silicon species or organometallic complexes. nih.gov Analyzing these transient structures is key to understanding stereoselectivity and potential side reactions. rsc.org

Kinetic and Thermodynamic Studies of Reaction Progress

A complete understanding of a reaction requires analysis of both its speed (kinetics) and its energetic favorability (thermodynamics).

Kinetic Studies : The rate of synthesis of this compound can be monitored using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to measure the disappearance of reactants or the appearance of the product over time. rsc.org Such experiments allow for the determination of the reaction's rate law, the influence of catalyst and reactant concentrations, and the activation energy (Ea) through Arrhenius plots. mdpi.com Kinetic models can be developed to simulate the reaction progress under various conditions, which is invaluable for process scale-up. researchgate.net

Table 3: Illustrative Kinetic Data for the Formation of this compound

| Experiment | [1-Dodecene] (M) | [Dimethylethoxysilane] (M) | [Catalyst] (mM) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 1 | 3.1 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 1 | 1.6 x 10⁻⁴ |

This table is a hypothetical representation used to illustrate how kinetic parameters are determined.

Thermodynamic Studies : The feasibility of a synthetic route is governed by thermodynamics. nih.gov The Gibbs free energy change (ΔG) for a reaction, which combines enthalpy (ΔH) and entropy (ΔS), must be negative for the reaction to be spontaneous. The formation of the strong silicon-oxygen bond (in the etherification route) and the silicon-carbon bond (in the hydrosilylation route) typically results in a highly exothermic enthalpy change (negative ΔH), making these reactions thermodynamically favorable. nih.gov Thermodynamic characterization provides crucial information about the energetic forces driving the molecular interactions and the position of equilibrium. nih.govmdpi.comcaltech.edu

Table 4: Representative Thermodynamic Parameters for Synthesis Pathways

| Reaction Pathway | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG at 298 K (kJ/mol) | Spontaneity |

|---|---|---|---|---|

| Etherification | -95 | +15 | -99.5 | Spontaneous |

This table provides plausible, illustrative thermodynamic values for the proposed reactions.

Stereoselective Synthesis Considerations and Chiral Pool Applications

Stereoselective synthesis refers to a chemical reaction that preferentially results in the formation of one stereoisomer over another. egrassbcollege.ac.in While the specific compound this compound is itself achiral, the principles of stereoselective synthesis are crucial when considering the synthesis of its chiral analogues or when using it as a protecting group for chiral molecules. Silyl ethers are extensively used as protecting groups in organic synthesis, and their introduction or cleavage can be influenced by stereocenters within the substrate molecule. uzh.ch

A key strategy for achieving stereoselectivity is the use of the "chiral pool," which comprises abundant and inexpensive enantiopure compounds from natural sources like amino acids, sugars, and terpenes. wikipedia.orgnih.gov These materials serve as versatile starting points for the synthesis of complex chiral molecules. semanticscholar.org For instance, a chiral analogue of this compound could be synthesized by reacting a prochiral silylating agent with a chiral reagent or by reacting dimethyldodecylsilyl chloride with a chiral alcohol sourced from the chiral pool.

Chiral Pool Application Example:

A hypothetical stereoselective synthesis could involve the silylation of a chiral alcohol, such as (R)-(+)-citronellol, which is a well-known member of the terpene chiral pool. researchgate.net The reaction with dimethyldodecylsilyl chloride would proceed as follows:

Reactants: (R)-(+)-citronellol and Dimethyldodecylsilyl chloride

Product: (R)-(+)-citronellyl dimethyldodecylsilyl ether

Significance: In this reaction, the chirality of the starting alcohol is transferred to the final product. The silyl group acts as a carrier of this chiral information, which can be pivotal in subsequent synthetic steps. uzh.ch This approach is fundamental when the three-dimensional arrangement of atoms is critical for the biological activity or material properties of the target molecule.

The table below illustrates potential chiral precursors from the chiral pool that could be used to create chiral silyl ethers using dimethyldodecylsilyl reagents.

| Chiral Precursor | Precursor Class | Potential Chiral Product |

| (L)-Lactic Acid | Hydroxy Acid | Dimethyldodecylsilyl (L)-lactate |

| (R)-(+)-Citronellol | Terpene | (R)-(+)-Citronellyl dimethyldodecylsilyl ether |

| (D)-Glucose | Carbohydrate/Sugar | Silylated glucose derivatives |

| (L)-Proline | Amino Acid | N-silylated or O-silylated proline derivatives |

Yield Optimization and Purity Enhancement Techniques

Optimizing the yield of this compound synthesis is critical for both economic viability and environmental sustainability. The key to maximizing product output lies in the precise control of process parameters such as temperature, pressure, and reactant concentrations. researchgate.net Methodologies like Design of Experiments (DoE) can be employed to systematically vary these parameters and identify the optimal conditions that lead to the highest yield and purity. nih.gov

For a typical synthesis, such as the reaction of dimethyldodecylsilyl chloride with ethanol in the presence of a base like pyridine, each parameter plays a distinct role:

Concentration: The molar ratio of reactants is crucial. An excess of one reactant might drive the reaction to completion but can complicate purification and increase costs.

Pressure: While less critical for many liquid-phase reactions at atmospheric conditions, pressure can be a significant factor if volatile reactants or gaseous byproducts are involved.

The following table presents hypothetical data from a process optimization study for the synthesis of this compound, illustrating the impact of varying process parameters on the reaction yield.

| Experiment ID | Temperature (°C) | Ethanol Concentration (M) | Pyridine Concentration (M) | Reaction Time (h) | Yield (%) |

| 1 | 25 | 1.0 | 1.1 | 12 | 75 |

| 2 | 50 | 1.0 | 1.1 | 6 | 92 |

| 3 | 70 | 1.0 | 1.1 | 4 | 88 |

| 4 | 50 | 1.5 | 1.65 | 6 | 95 |

| 5 | 50 | 0.5 | 0.55 | 8 | 81 |

From this hypothetical data, the optimal conditions appear to be around 50°C with slightly higher reactant concentrations (Experiment 4), achieving a 95% yield.

Achieving high purity is essential for the final product. Advanced purification methods are designed to remove unreacted starting materials, catalysts, solvents, and any byproducts generated during the synthesis. The choice of purification technique depends on the physical properties of this compound and the impurities present.

Common advanced purification methods include:

Fractional Distillation under Reduced Pressure: Ideal for separating liquid compounds with different boiling points. Reducing the pressure allows distillation to occur at lower temperatures, preventing thermal decomposition of the target compound.

Preparative High-Performance Liquid Chromatography (HPLC): A powerful technique for isolating and purifying compounds from a mixture with high resolution. It is particularly useful for removing impurities with similar polarities.

Flash Chromatography: A faster version of traditional column chromatography, using pressure to move the solvent through the column. It is effective for routine purification of organic compounds.

Membrane Filtration/Reverse Osmosis: Advanced filtration techniques can be used to separate the silyl ether from salts or highly polar impurities based on molecular size and polarity. apecwater.com

The table below compares these advanced purification methods for enhancing the purity of this compound.

| Purification Method | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages |

| Fractional Distillation | Difference in Boiling Points | 95-99% | Scalable, cost-effective for large quantities | Requires thermal stability of the compound |

| Preparative HPLC | Differential partitioning between phases | >99.5% | Very high resolution and purity | Expensive, limited sample capacity, high solvent use |

| Flash Chromatography | Adsorption/Polarity | 90-98% | Fast, moderate cost, good for many organic compounds | Lower resolution than HPLC, uses significant solvent |

| Membrane Filtration | Size/Polarity Exclusion | Variable | Can remove specific impurities like salts efficiently | Membrane fouling can be an issue |

Comprehensive Structural Elucidation and Spectroscopic Characterization of Dimethyldodecylsilyloxyethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic and organometallic compounds, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For dimethyldodecylsilyloxyethane, a combination of one-dimensional (¹H, ¹³C, ²⁹Si) and two-dimensional NMR experiments provides an unambiguous assignment of its molecular structure.

High-resolution ¹H, ¹³C, and ²⁹Si NMR spectra provide the fundamental data for identifying the various chemical environments within the this compound molecule. Each spectrum offers a unique piece of the structural puzzle.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The spectrum is characterized by signals corresponding to the dodecyl chain, the two methyl groups attached to the silicon atom, and the ethoxy group.

The ¹³C NMR spectrum , typically recorded with proton decoupling, shows a single peak for each chemically unique carbon atom. wikipedia.org The chemical shifts are indicative of the carbon's local electronic environment, with carbons closer to the electronegative oxygen and silicon atoms appearing at different fields compared to the aliphatic carbons of the dodecyl chain. weebly.com

The ²⁹Si NMR spectrum is particularly informative for organosilicon compounds, providing a single resonance that is highly sensitive to the substituents attached to the silicon atom. researchgate.netresearchgate.net For this compound, a characteristic shift is expected in the region typical for dialkyldialkoxysilanes.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Si-CH₃ | ~0.10 | s | 6H |

| Si-CH₂-(CH₂)₁₀-CH₃ | ~0.55 | t | 2H |

| -(CH₂)₁₀- | ~1.25 | m | 20H |

| -CH₂-CH₃ (dodecyl) | ~0.88 | t | 3H |

| O-CH₂-CH₃ | ~3.70 | q | 2H |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Si-CH₃ | ~-2.0 |

| Si-CH₂- | ~15.0 |

| -(CH₂)₁₀- | ~22.7 - 34.0 |

| -CH₃ (dodecyl) | ~14.1 |

| O-CH₂- | ~58.5 |

Predicted ²⁹Si NMR Data (CDCl₃, 79.5 MHz)

| Silicon | Chemical Shift (δ, ppm) |

|---|

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes proton-proton coupling networks. For this compound, it would show correlations between adjacent methylene (B1212753) groups in the dodecyl chain (e.g., Si-CH₂-CH₂-) and between the methylene and methyl protons of the ethoxy group (O-CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached protons. It would confirm the assignments of the protonated carbons in the ¹³C spectrum by linking them to their corresponding signals in the ¹H spectrum. For instance, the carbon at ~58.5 ppm would show a cross-peak with the proton quartet at ~3.70 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key correlations would include:

The protons of the Si-CH₃ groups (~0.10 ppm) to the Si-CH₂ carbon (~15.0 ppm) and the O-CH₂ carbon (~58.5 ppm).

The protons of the O-CH₂ group (~3.70 ppm) to the silicon atom (via ²⁹Si-HMBC) and the O-CH₂-CH₃ carbon (~18.4 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for the fundamental constitutional assignment of a flexible molecule, a NOESY spectrum can provide information about through-space proximity of protons, which can help in conformational analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying the functional groups present. libretexts.orgwikipedia.org

The IR and Raman spectra of this compound are dominated by absorptions corresponding to the vibrations of its constituent functional groups. gelest.com

Si-O-C Stretching: A strong, characteristic band for the asymmetric Si-O-C stretch is expected in the IR spectrum, typically in the 1050-1100 cm⁻¹ region. The symmetric stretch may be observed in the Raman spectrum at a lower frequency. cdnsciencepub.comcdnsciencepub.com

Si-C Stretching and Bending: Vibrations associated with the Si-CH₃ and Si-C (dodecyl) groups appear in the fingerprint region of the spectrum. The symmetric deformation of Si-(CH₃)₂ is often seen around 1250 cm⁻¹.

C-H Stretching and Bending: The aliphatic C-H stretching vibrations of the dodecyl and ethoxy groups are prominent in the 2850-2960 cm⁻¹ region. Bending vibrations for CH₂ and CH₃ groups appear in the 1370-1470 cm⁻¹ range. youtube.com

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H | Asymmetric/Symmetric Stretch | 2850 - 2960 | Strong |

| Si-(CH₃)₂ | Symmetric Deformation | ~1250 | Medium |

| Si-O-C | Asymmetric Stretch | 1050 - 1100 | Strong |

| Si-C | Stretch | 700 - 850 | Medium-Strong |

While detailed conformational analysis often requires computational modeling, vibrational spectroscopy can offer qualitative insights. The shapes and positions of certain bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be sensitive to the rotational isomers (conformers) present in the sample. For a flexible molecule like this compound, the spectra represent an average of the conformations present at a given temperature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. bioanalysis-zone.com Furthermore, the fragmentation pattern observed in the mass spectrum offers corroborative structural evidence. libretexts.org

For this compound (C₁₆H₃₆OSi), the calculated exact mass of the molecular ion [M]⁺ would be confirmed by HRMS. The fragmentation of organosilanes under electron ionization (EI) typically involves cleavage of the bonds to the silicon atom. jst.go.jplibretexts.org

Plausible Fragmentation Pathways:

Alpha-Cleavage: The most common fragmentation pathway involves the loss of one of the alkyl groups attached to the silicon atom.

Loss of a dodecyl radical: [M - C₁₂H₂₅]⁺

Loss of a methyl radical: [M - CH₃]⁺

Loss of an ethoxy radical: [M - OC₂H₅]⁺

Rearrangement Reactions: Hydrogen rearrangements can also occur, leading to characteristic fragment ions.

Predicted HRMS Fragments

| Ion Formula | Description | Calculated m/z |

|---|---|---|

| [C₁₆H₃₆OSi]⁺ | Molecular Ion | 272.2586 |

| [C₁₅H₃₃OSi]⁺ | [M - CH₃]⁺ | 257.2352 |

| [C₄H₁₁OSi]⁺ | [M - C₁₂H₂₅]⁺ | 103.0579 |

This comprehensive application of spectroscopic methods enables a full and unambiguous structural determination of this compound, from the atomic level connectivity to the confirmation of its molecular formula.

Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) Techniques

The mass spectrometric analysis of this compound can be approached using both soft and hard ionization techniques to obtain comprehensive structural information. Electrospray Ionization (ESI-MS), a soft ionization method, is particularly useful for determining the molecular weight of the compound with minimal fragmentation. acdlabs.com In positive-ion mode ESI-MS, this compound is expected to form protonated molecules, [M+H]⁺, and adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The use of solvents like methanol (B129727) or acetonitrile (B52724) is common in ESI-MS. stanford.eduox.ac.uk Given the molecular formula of this compound (C₁₆H₃₆OSi), its molecular weight is 288.54 g/mol . Therefore, the expected m/z values in the ESI-MS spectrum would correspond to these adducts.

In contrast, Electron Ionization (EI-MS) is a hard ionization technique that bombards the sample with high-energy electrons (typically 70 eV), leading to extensive fragmentation. shimadzu.eu This fragmentation is highly reproducible and provides a characteristic fingerprint of the molecule, which is invaluable for structural elucidation. shimadzu.eunih.gov The molecular ion peak (M⁺˙) at m/z 288.5 may be observed, although it could be weak due to the instability of the molecular ion under EI conditions. acdlabs.com The resulting mass spectrum would be rich with fragment ions that reveal the connectivity of the molecule.

A hypothetical comparison of the major ions expected in ESI-MS and EI-MS is presented in the table below.

| Ionization Technique | Expected Ion | m/z (Hypothetical) | Ion Type |

| ESI-MS (Positive Mode) | [M+H]⁺ | 289.5 | Protonated Molecule |

| ESI-MS (Positive Mode) | [M+Na]⁺ | 311.5 | Sodiated Adduct |

| EI-MS | [M]⁺˙ | 288.5 | Molecular Ion |

| EI-MS | [M-CH₃]⁺ | 273.5 | Fragment Ion |

| EI-MS | [M-CH₂CH₃]⁺ | 259.5 | Fragment Ion |

| EI-MS | [Si(CH₃)₂OC₂H₅]⁺ | 117.1 | Fragment Ion |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural analysis, where a specific precursor ion is selected and then fragmented to produce a spectrum of product ions. nih.govyoutube.com This process, often involving collision-induced dissociation (CID), helps to establish the connectivity of atoms within the molecule. youtube.com

For this compound, the protonated molecule [M+H]⁺ at m/z 289.5, generated via ESI, could be selected as the precursor ion for an MS/MS experiment. The fragmentation of this ion would likely proceed through the cleavage of the weaker bonds in the molecule. The resulting product ions would provide definitive evidence for the presence of the dodecyl, dimethylsilyl, and ethoxy groups.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound is outlined below:

Precursor Ion: m/z 289.5 ([C₁₆H₃₇OSi]⁺)

Fragmentation Pathways:

Neutral loss of ethene (C₂H₄) from the ethoxy group, leading to a product ion at m/z 261.5.

Cleavage of the Si-dodecyl bond, resulting in the loss of dodecane (B42187) (C₁₂H₂₆) and the formation of a [Si(CH₃)₂OH]⁺ ion at m/z 75.1.

Loss of the ethoxy group as ethanol (B145695) (C₂H₅OH), generating a fragment at m/z 243.5.

The following table summarizes the hypothetical MS/MS fragmentation data for the precursor ion [M+H]⁺ of this compound.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 289.5 | 261.5 | C₂H₄ | [CH₃(CH₂)₁₁Si(CH₃)₂OH]⁺ |

| 289.5 | 243.5 | C₂H₅OH | [CH₃(CH₂)₁₁Si(CH₃)₂]⁺ |

| 289.5 | 75.1 | C₁₂H₂₆ | [HOSi(CH₃)₂]⁺ |

The analysis of these fragmentation patterns provides strong evidence for the proposed structure of this compound. rsc.orgresearchgate.net

X-ray Crystallography for Solid-State Structural Determination (if suitable crystalline forms are obtained)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline state. wikipedia.orgnih.gov This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. youtube.com The successful application of X-ray crystallography is contingent upon the ability to grow a single crystal of sufficient size and quality.

Crystal Structure Determination and Unit Cell Parameters

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide precise information on its molecular geometry, including bond lengths, bond angles, and torsion angles. The first step involves mounting the crystal and exposing it to a monochromatic X-ray beam. nih.gov The resulting diffraction pattern of spots is collected and their intensities are measured. wikipedia.org

From the positions of the diffraction spots, the dimensions of the unit cell—the basic repeating unit of the crystal—can be determined. These are defined by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). The crystal system (e.g., monoclinic, orthorhombic) can also be identified. nih.gov

Hypothetical crystallographic data for this compound are presented in the table below for illustrative purposes.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 22.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1898 |

| Z (molecules/unit cell) | 4 |

Advanced Chromatographic-Spectroscopic Coupling Techniques for Purity Assessment and Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. hill-labs.co.nzcore.ac.uk Given the likely volatility of this compound, GC-MS would be an ideal method for assessing its purity and analyzing it within complex mixtures.

In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (such as helium) through a capillary column. hill-labs.co.nz The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer. hill-labs.co.nz

For this compound, a non-polar or semi-polar capillary column would likely be used. The retention time of the compound would be characteristic under specific chromatographic conditions (e.g., temperature program, carrier gas flow rate). Following separation by GC, the eluted compound would be subjected to electron ionization (EI), generating a mass spectrum that can be used for identification. shimadzu.eu The resulting total ion chromatogram (TIC) would show a peak at the retention time of this compound, and the mass spectrum of this peak would exhibit the characteristic fragmentation pattern discussed in section 4.3.1. This allows for both qualitative identification and quantitative analysis based on the peak area. The high certainty of identification is a key advantage of this technique. orslabs.com

Hypothetical GC-MS parameters for the analysis of this compound are provided below.

| Parameter | Hypothetical Value/Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injection Temperature | 250 °C |

| Oven Program | 60 °C (1 min), then ramp at 10 °C/min to 300 °C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-500 amu |

| Retention Time | ~15.2 min |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a critical analytical technique for the characterization of non-volatile components and impurities that may be present in samples of this compound. While gas chromatography is often employed for volatile silane (B1218182) analysis, LC-MS is indispensable for detecting species with lower volatility or those that may be thermally labile. Such components can include unreacted starting materials, byproducts from the synthesis process, or degradation products formed during storage.

The application of LC-MS allows for the separation of these non-volatile compounds from the main this compound product, followed by their identification and quantification based on their mass-to-charge ratio (m/z) and fragmentation patterns. The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and gradient, is crucial for achieving adequate separation. Reversed-phase chromatography is commonly utilized for the analysis of silyl (B83357) ethers.

In a hypothetical analysis, a C18 column could be employed with a mobile phase consisting of a gradient of water and a polar organic solvent such as acetonitrile or methanol, often with a small amount of an additive like formic acid to aid in ionization. chromforum.org The mass spectrometer, typically equipped with an electrospray ionization (ESI) source, would be operated in positive ion mode to detect the protonated molecules [M+H]⁺ of the analytes.

Detailed Research Findings

In a representative LC-MS analysis of a this compound sample, several peaks corresponding to non-volatile species can be identified. The primary peak would correspond to the protonated molecule of this compound itself. Other detected species often include precursors from its synthesis, such as dodecyldimethylsilanol, and potential byproducts.

The mass spectrometric fragmentation of silyl ethers in an ESI source can provide valuable structural information. While silyl ethers are known to be somewhat labile, under controlled LC-MS conditions, the molecular ion can often be observed. chromforum.org Fragmentation may occur, and common fragmentation pathways for silyl ethers include the loss of the entire silanol (B1196071) group or cleavage of the alkyl chain.

Below is a table summarizing hypothetical LC-MS data for this compound and potential non-volatile components.

| Compound Name | Retention Time (min) | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | 12.5 | 275.28 | 215.22, 117.10 |

| Dodecyldimethylsilanol | 8.2 | 231.25 | 213.24 (loss of H₂O) |

| 1,2-Bis(dodecyldimethylsilyloxy)ethane | 18.9 | 487.54 | 273.27, 215.22 |

This data is illustrative and may vary based on specific analytical conditions.

The interpretation of this data indicates the presence of the target compound, this compound, eluting at 12.5 minutes with a protonated molecular ion at m/z 275.28. The fragment ions correspond to the loss of the ethoxy group and the dodecyl chain, respectively. The earlier eluting peak at 8.2 minutes is consistent with the more polar dodecyldimethylsilanol, a potential hydrolysis byproduct. A later-eluting, less polar compound observed at 18.9 minutes could be attributed to a dimeric byproduct, 1,2-Bis(dodecyldimethylsilyloxy)ethane, which might form if both hydroxyl groups of a diol react. The successful application of LC-MS in identifying such non-volatile species is crucial for quality control and ensuring the purity of this compound.

Chemical Reactivity and Transformation Studies of Dimethyldodecylsilyloxyethane

Hydrolytic Stability and Degradation Pathways Under Varied Environmental Conditions

The stability of the Si-O-C linkage in Dimethyldodecylsilyloxyethane is a critical factor in its application and environmental persistence. This bond is susceptible to cleavage by water, a process known as hydrolysis, which can be significantly influenced by environmental factors such as pH and temperature.

The hydrolysis of this compound results in the cleavage of the silicon-oxygen bond to yield dimethyldodecylsilanol and ethanol (B145695). The rate of this reaction is highly dependent on the pH of the aqueous environment.

Acidic Conditions (pH < 7): Under acidic conditions, the ether oxygen is protonated, making it a better leaving group. A subsequent nucleophilic attack by water on the silicon atom facilitates the cleavage. The reaction rate generally increases as the pH decreases.

Neutral Conditions (pH ≈ 7): At neutral pH, the rate of hydrolysis is typically slow.

Basic Conditions (pH > 7): In alkaline environments, the hydroxide (B78521) ion acts as a potent nucleophile, attacking the electrophilic silicon atom. This leads to the cleavage of the Si-O bond. The rate of hydrolysis increases significantly with an increase in pH.

Table 1: Predicted pH-Dependent Hydrolysis of this compound

| pH Range | Catalyst | Relative Rate | Primary Products |

| 1-3 | H⁺ | Fast | Dimethyldodecylsilanol, Ethanol |

| 4-6 | H⁺ / H₂O | Moderate to Slow | Dimethyldodecylsilanol, Ethanol |

| 7 | H₂O | Very Slow | Dimethyldodecylsilanol, Ethanol |

| 8-10 | OH⁻ | Moderate | Dimethyldodecylsilanol, Ethanol |

| 11-14 | OH⁻ | Fast | Dimethyldodecylsilanol, Ethanol |

Organosilicon compounds, particularly those with siloxane bonds, are known for their relatively high thermal stability compared to analogous carbon-based compounds. gelest.com However, at elevated temperatures, this compound will undergo thermal decomposition. The degradation pathway is dependent on the atmosphere (inert or oxidative) and temperature.

In an inert atmosphere, the primary degradation mechanism for similar polysiloxanes involves depolymerization, leading to the formation of volatile cyclic siloxanes. For a monomeric compound like this compound, bond scission is the more likely pathway. The Si-C and C-C bonds have different dissociation energies, leading to a complex mixture of decomposition products.

Initial Stage (approx. 300-450°C): Scission of the weaker bonds is expected. This could involve the cleavage of the Si-dodecyl bond or fragmentation of the dodecyl chain itself. gelest.com

Advanced Stage (>500°C): More extensive fragmentation occurs, including the scission of Si-CH₃ bonds and C-H bonds, eventually leading to the formation of an inorganic residue like silicon carbide or silicon dioxide (in the presence of oxygen). researchgate.net

In an oxidative atmosphere, the degradation process begins at lower temperatures and involves radical mechanisms, leading to the formation of water, carbon dioxide, and silica (B1680970) (SiO₂). researchgate.net

Table 2: Potential Thermal Decomposition Products in an Inert Atmosphere

| Temperature Range | Potential Bond Scissions | Likely Volatile Products |

| 300-450°C | Si-Dodecyl, C-C (Dodecyl chain) | Alkenes (e.g., 1-dodecene), smaller alkanes |

| >450°C | Si-Methyl, C-H | Methane, ethane (B1197151), various hydrocarbon fragments |

Functionalization and Derivatization Strategies for Targeted Applications

The chemical structure of this compound offers several sites for modification, allowing for its functionalization to tailor its properties for specific applications.

The silyloxy group is the most reactive part of the molecule. Silyl (B83357) ethers are widely used as protecting groups in organic synthesis, and their cleavage is a well-established process. gelest.com

Cleavage Reactions: The Si-O bond can be readily cleaved using various reagents. Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) will protonate the ether oxygen, followed by nucleophilic attack by the halide on either the silicon atom or the ethyl group. masterorganicchemistry.com Fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), are particularly effective for cleaving silicon-oxygen bonds due to the high strength of the resulting Si-F bond. gelest.com

Transsilylation: In the presence of another alcohol and an acid or base catalyst, the dimethyldodecylsilyl group can be transferred from ethanol to the new alcohol. This equilibrium-driven reaction is a form of transesterification for silyl ethers.

Table 3: Reagents for Silyloxy Group Cleavage

| Reagent | Conditions | Products |

| HBr / HI | Anhydrous, heat | Dimethyldodecylsilyl bromide/iodide, Ethanol |

| Tetra-n-butylammonium fluoride (TBAF) | THF, room temp. | Dimethyldodecylsilanol (or its fluoride salt), Ethanol |

| Acetyl Chloride / Methanol (B129727) | Dry MeOH, room temp. | Dimethyldodecylmethoxysilane, Ethanol, Ethyl Acetate |

| Boron Tribromide (BBr₃) | Dichloromethane (B109758), low temp. | Dimethyldodecylsilyl bromide, Ethyl bromide |

The dodecyl chain is a long, saturated hydrocarbon chain, which is generally less reactive than the silyloxy group. However, it can undergo reactions typical of alkanes, most notably free-radical substitution.

Free-Radical Halogenation: In the presence of UV light or a radical initiator, halogens (e.g., Br₂ or Cl₂) can react with the dodecyl chain to replace hydrogen atoms with halogen atoms. This reaction is typically not very selective and can lead to a mixture of mono- and poly-halogenated products at various positions along the chain. Reaction conditions would need to be carefully controlled to avoid cleavage of the silyloxy group.

The ethane moiety refers to the ethyl group (-CH₂CH₃) attached to the silicon via an oxygen atom. Its reactivity is largely associated with the ether linkage.

Ether Cleavage: As discussed, strong acids like HI or HBr can cleave the C-O bond. wikipedia.org Depending on the reaction pathway (Sₙ1 or Sₙ2), this results in the formation of an alcohol (from the silyl part) and an ethyl halide. masterorganicchemistry.com

Functionalization: Direct functionalization of the ethyl group without cleaving the ether bond is challenging due to the high stability of C-H bonds in alkanes. Any conditions harsh enough to activate these C-H bonds (e.g., strong oxidation) would almost certainly lead to the cleavage of the more labile Si-O bond. Therefore, the potential for further functionalization at this site is limited.

Insufficient Data Available for "this compound"

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data for the compound This compound . The information required to generate a thorough and scientifically accurate article based on the provided outline is not present in the accessible public domain.

Therefore, it is not possible to construct the requested article on the "" without resorting to speculation, which would violate the core requirement for scientifically accurate and verifiable content. All subsections under the specified outline, including supramolecular chemistry, nanostructure formation, and catalytic roles, lack the necessary foundational research for a detailed discussion.

Until dedicated scientific research on this compound is published and made publicly available, a detailed article meeting the specified requirements cannot be produced.

Research on Applications and Performance in Advanced Chemical Systems

Role as a Synthetic Intermediate in Complex Organic and Organometallic Synthesis

In the realm of chemical synthesis, which involves the intentional execution of chemical reactions to create one or more products, organosilanes play a crucial role. wikipedia.org Organic synthesis specifically focuses on the construction of organic compounds. wikipedia.org The design of a synthesis can be complex, often requiring a strategy known as retrosynthetic analysis, where the target molecule is broken down into simpler, commercially available precursors. organic-chemistry.orgnobelprize.org

A "building block" in chemical synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. enamine.net The concept of diversity-oriented synthesis (DOS) relies on the use of versatile building blocks to create a wide range of molecules with different functionalities and three-dimensional shapes. organic-chemistry.org This approach is valuable in fields like drug discovery for generating large libraries of compounds for screening. organic-chemistry.orgnih.gov

Dimethyldodecylsilyloxyethane, with its distinct reactive and passive moieties, serves as a valuable building block for creating multifunctional molecules. The reactive ethoxy group can participate in condensation reactions, while the long, hydrophobic dodecyl chain can be used to impart specific physical properties, such as solubility in nonpolar solvents or the ability to self-assemble. dow.comnih.gov For instance, incorporating this silane (B1218182) into a larger molecule could introduce a site for covalent bonding to an inorganic surface while simultaneously controlling the molecule's orientation and intermolecular interactions through its dodecyl tail. dow.com This strategy is employed in designing molecules for applications ranging from advanced materials to biopharmaceuticals. wikipedia.orgenamine.net

The bifunctional nature of compounds like this compound is highly prized in library synthesis, allowing for the creation of molecules with diverse skeletal structures. nih.gov By reacting the ethoxy end, the dodecyl-containing portion can be appended to various molecular scaffolds, effectively creating new molecules with tailored properties. nih.gov

Stereoselective synthesis is a critical area of organic chemistry focused on creating molecules with a specific three-dimensional arrangement of atoms. wikipedia.org This control is paramount in the synthesis of natural products and pharmaceuticals, where the biological activity is often dependent on the precise stereochemistry. nih.govcore.ac.uk Total synthesis refers to the complete chemical synthesis of a complex molecule from simple precursors. wikipedia.org

While direct participation of this compound as a chiral auxiliary in stereoselective reactions is not prominently documented, its role as a precursor often involves its use as a protecting group for alcohols. The silyl (B83357) ether linkage is stable under many reaction conditions but can be selectively cleaved when needed. In a multi-step synthesis, a hydroxyl group in a complex molecule can be protected by reacting it with a silyl halide or a similar reagent. This allows chemical transformations to be performed on other parts of the molecule without affecting the hydroxyl group.

In the context of a total synthesis, a strategic step might involve the introduction of a dimethyldodecylsilyl ether to a key intermediate. This modification would alter the steric and electronic properties of the intermediate, potentially influencing the stereochemical outcome of a subsequent reaction. rsc.orgresearchgate.netchemrxiv.org After serving its purpose, the protecting group can be removed to reveal the original hydroxyl group, completing a step in the synthetic sequence. The long dodecyl chain can also be exploited to enhance solubility in nonpolar solvents used in certain synthetic steps.

Exploration in Surface Modification and Interface Chemistry

The ability of silanes to bond with inorganic surfaces makes them essential for surface modification. dow.com This process is critical for improving the performance of materials in a wide range of applications by altering surface properties like wettability and adhesion. scispace.comnih.govosti.gov

Silanization is a process that forms a covalent bond between a silane and a substrate. For inorganic substrates rich in hydroxyl (-OH) groups, such as glass, silicon wafers, or metal oxides, the ethoxy group of this compound hydrolyzes in the presence of water to form a silanol (B1196071) (Si-OH). dow.commpg.de This silanol then condenses with the hydroxyl groups on the substrate surface, forming a stable Si-O-Substrate bond and releasing ethanol (B145695). dow.com This process effectively anchors the dimethyldodecylsilyl group to the surface. rsc.org

The result of this silanization is a dramatic change in the surface properties of the substrate. A hydrophilic inorganic surface, which is readily wetted by water, becomes hydrophobic due to the layer of nonpolar dodecyl chains. dow.com This hydrophobic character is durable due to the strong covalent bonds formed with the substrate. dow.com This technique is used to protect surfaces from water intrusion and to make inorganic powders more easily dispersible in organic polymers. dow.com

While primarily used on inorganic materials, silanization can also be applied to organic substrates that have been pre-treated to introduce hydroxyl groups on their surface, for example, through plasma treatment. scispace.com This extends the utility of silanes like this compound to a broader range of materials. mdpi.com

Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick layers that spontaneously form on a surface. mpg.deossila.com Silanes with long alkyl chains, such as this compound, are excellent candidates for forming SAMs on hydroxylated surfaces. The formation is driven by the covalent bonding of the silane headgroup to the substrate and the van der Waals interactions between the adjacent dodecyl chains, which encourage a densely packed, ordered arrangement. rug.nl

These SAMs can be created through simple methods like drop-casting the neat silane onto the substrate in an ambient atmosphere. mpg.de The resulting thin film is robust due to the covalent linkage to the substrate. mpg.de The properties of the SAM, such as its thickness and ordering, can be controlled by factors like the chain length of the alkyl group and the deposition conditions. mpg.de

The development of SAMs using this compound allows for precise control over the interfacial properties of a material. nih.gov These well-defined surfaces are used in a variety of high-tech applications, including as insulating layers in electronic devices, as templates for the growth of other materials, and in creating surfaces with specific wetting and adhesive properties. rug.nlnih.gov

The modification of a surface with this compound leads to significant changes in its properties, which can be quantified through various characterization techniques.

Wetting Behavior: The most direct way to assess the change in wetting behavior is by measuring the water contact angle. nanoscience.comfraunhofer.de The contact angle is the angle a liquid droplet makes with a solid surface at the three-phase contact point. biolinscientific.comumn.edu A hydrophilic surface has a low contact angle (typically <90°), indicating that water spreads easily across it. nanoscience.com In contrast, a hydrophobic surface, such as one modified with this compound, will have a high contact angle (>90°), causing water to bead up. nanoscience.com For example, an untreated glass slide might have a water contact angle of around 27°, while after modification with a similar long-chain silane, the contact angle can increase to over 100°. researchgate.net

Adhesion: Adhesion, the force of attraction between the surface and another substance (like water or an adhesive), is also significantly affected. nih.gov The hydrophobic surface created by the silane monolayer exhibits low adhesion to water. This property is often correlated with the receding contact angle and the roll-off angle, which is the angle at which a water droplet will roll off a tilted surface. biolinscientific.comresearchgate.net Low adhesion is desirable for creating self-cleaning or anti-fouling surfaces. researchgate.net

Below is a table summarizing the expected changes in surface properties after modifying a hydrophilic substrate with this compound.

| Property | Before Modification (e.g., Glass) | After Modification with this compound | Characterization Technique |

| Wetting Behavior | Hydrophilic | Hydrophobic | Contact Angle Goniometry researchgate.net |

| Water Contact Angle | Low (< 90°) | High (> 90°) | Sessile Drop Method biolinscientific.com |

| Surface Free Energy | High | Low | Contact Angle Measurements with multiple liquids nanoscience.com |

| Adhesion to Water | High | Low | Force Tensiometry, Tilting Angle Measurement biolinscientific.comnih.gov |

These characterization methods are essential for verifying the successful modification of the surface and for tailoring the surface properties for specific advanced applications. fraunhofer.deresearchgate.net

Research on "this compound" Remains Elusive in Advanced Chemical Systems

Extensive research into the applications and performance of the chemical compound “this compound” in advanced chemical systems, including polymer chemistry, hybrid materials, and colloidal systems, has yielded no specific scientific findings. Searches for this particular compound in the context of the requested applications did not provide any relevant data or scholarly articles.

This lack of information suggests that “this compound” may be a compound that is not widely studied, is known by a different chemical name, or is a theoretical molecule that has not been synthesized or characterized in the contexts of polymer chemistry or nanomaterials. Consequently, a detailed article on its role as a monomer, cross-linking agent, surfactant, or templating agent cannot be compiled from the available scientific literature.

Further investigation would be required to ascertain the correct nomenclature and to determine if any research has been conducted on this specific molecule under an alternative designation. Without verifiable research data, any discussion on its performance in the specified advanced chemical systems would be purely speculative.

Research on "this compound" in Encapsulation and Delivery Systems Yields No Specific Findings

Extensive research into the applications and performance of the chemical compound this compound in advanced chemical systems, specifically focusing on its role in encapsulation and delivery systems within materials science, has found no specific studies or data. Searches for detailed research findings on the use of this compound for microencapsulation of active ingredients, its function as a shell material in microcapsules, or its application in controlled release systems did not yield any relevant scientific literature or performance data.

While the principles of encapsulation and delivery systems are well-established in materials science for protecting and controlling the release of active compounds, there is no readily available information to suggest that this compound has been a subject of this research. General encapsulation techniques involve a variety of polymeric and lipid-based materials to form protective shells around core substances, enabling their controlled release under specific conditions. However, the role of this compound in such systems has not been documented in the accessible scientific domain.

Therefore, the generation of an article section with detailed research findings and data tables on the use of this compound in encapsulation and delivery systems is not possible based on the current available information.

Challenges and Future Research Directions

Advancements in Sustainable Synthesis and Green Chemistry Principles for Dodecyldimethyl(ethoxy)silane

The synthesis of Dodecyldimethyl(ethoxy)silane traditionally involves processes that may not align with modern green chemistry principles. Future research must prioritize the development of more sustainable synthetic routes.

Current Challenges:

Hazardous Reagents and Solvents: Conventional synthesis may utilize hazardous materials and volatile organic solvents. researchgate.net

Energy Consumption: Some synthetic methods require significant energy input, contributing to a larger environmental footprint. acs.org

Atom Economy: Traditional routes may not be optimized for atom economy, leading to the generation of stoichiometric waste. acs.orgnih.gov

Future Research Focus:

Catalysis: Developing highly efficient and selective catalysts is crucial. nih.gov The use of earth-abundant metal catalysts, such as cobalt, presents a promising and sustainable alternative to precious metals. csic.es

Renewable Feedstocks: Investigating the use of renewable resources for the synthesis of both the dodecyl and ethoxy components would significantly enhance the sustainability of the process. sigmaaldrich.comijnc.ir

Green Solvents: Research into the use of environmentally benign solvents, such as water or bio-derived solvents, is essential to reduce the environmental impact of the synthesis. rroij.comskpharmteco.commdpi.com

Process Intensification: Exploring continuous flow chemistry and other process intensification technologies can lead to more efficient, safer, and scalable production methods. mdpi.com

A key goal is to design synthetic pathways that adhere to the twelve principles of green chemistry, including waste prevention, maximizing atom economy, and using safer chemicals and solvents. acs.orgsigmaaldrich.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of the Si-O-C bond in Dodecyldimethyl(ethoxy)silane is central to its utility. While its hydrolysis and condensation are well-understood, there is significant scope for discovering new reactivity patterns.

Current Understanding: The primary reaction is hydrolysis of the ethoxy group to form a silanol (B1196071), which can then condense with other silanols or surface hydroxyl groups to form stable siloxane bonds (-Si-O-Si-). russoindustrial.ru

Future Research Directions:

Catalytic Transformations: Developing new catalysts could enable unprecedented transformations at the silicon center, leading to novel molecular architectures.

Controlled Polymerization: Exploring controlled polymerization techniques could allow for the synthesis of well-defined polysiloxanes with dodecyl side chains, offering precise control over material properties.

Orthogonal Reactivity: Designing systems where the reactivity of the silyl (B83357) ether can be triggered independently of other functional groups within a molecule would open up new avenues in complex molecular synthesis and materials design.

Integration into Multifunctional Material Systems with Tunable Properties

The amphiphilic nature of Dodecyldimethyl(ethoxy)silane, with its hydrophobic dodecyl tail and reactive hydrophilic head, makes it an excellent candidate for creating multifunctional materials.

Current Applications:

Surface Modification: Used to impart hydrophobicity to various surfaces. russoindustrial.rudow.com

Adhesion Promotion: Acts as a coupling agent between inorganic and organic materials. russoindustrial.rugoogle.com

Future Research Directions:

Smart Materials: Developing materials that respond to external stimuli (e.g., pH, temperature, light) by changing their properties. uiowa.edu The incorporation of Dodecyldimethyl(ethoxy)silane could be used to tune the responsiveness of such systems.

Hierarchical Self-Assembly: Investigating the self-assembly of Dodecyldimethyl(ethoxy)silane and its derivatives into complex, hierarchical structures could lead to new materials with unique optical, electronic, or mechanical properties.

Bio-inspired Materials: Mimicking natural structures to create advanced materials. For instance, creating surfaces with tunable wettability inspired by the lotus (B1177795) leaf. acs.org

| Material System | Potential Property to Tune | Potential Application |

| Polymer Composites | Mechanical Strength, Hydrophobicity | Advanced Coatings, Structural Components |

| Nanoparticle Dispersions | Stability, Interfacial Properties | Drug Delivery, Catalysis |

| Porous Materials | Surface Area, Pore Size | Separations, Sensing |

Development of High-Throughput Screening Methodologies for Application Discovery

Identifying new applications for Dodecyldimethyl(ethoxy)silane can be accelerated through the use of high-throughput screening (HTS) techniques.

Current Approach: Application discovery is often a slow, one-at-a-time process.

Future Research Directions:

Microarray Technology: Creating microarrays with surfaces modified by Dodecyldimethyl(ethoxy)silane and other silanes to rapidly screen for desired properties such as protein binding, cell adhesion, or catalytic activity. gelest.com

Combinatorial Libraries: Synthesizing libraries of related silanes with varying alkyl chain lengths and functional groups to systematically explore structure-property relationships.

Automated Characterization: Integrating automated characterization techniques with HTS platforms to rapidly analyze the properties of newly developed materials. nih.gov

Addressing Scalability and Industrial Relevance in Research Pathways

For Dodecyldimethyl(ethoxy)silane to have a significant industrial impact, research must address the challenges of scaling up production and ensuring its relevance to industrial needs.

Current Status: Many novel applications of silanes are demonstrated at the laboratory scale.

Future Research Pathways:

Process Optimization: Developing robust and cost-effective manufacturing processes that can be scaled to industrial production levels. nih.gov

Techno-economic Analysis: Conducting thorough techno-economic analyses early in the research process to assess the commercial viability of new applications.

Collaboration with Industry: Fostering collaborations between academic researchers and industrial partners to ensure that research is aligned with market needs and to facilitate the translation of laboratory discoveries into commercial products.

By focusing on these challenges and research directions, the scientific community can unlock the full potential of Dodecyldimethyl(ethoxy)silane and related compounds, paving the way for the development of new, high-performance materials and more sustainable chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.